molecular formula C9H6Cl2O2 B010602 3-(2,5-Dichlorophenyl)acrylic acid CAS No. 101869-82-3

3-(2,5-Dichlorophenyl)acrylic acid

Cat. No. B010602
CAS RN: 101869-82-3
M. Wt: 217.05 g/mol
InChI Key: LYYBVUOVYNSRSE-DAFODLJHSA-N
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Description

3-(2,5-Dichlorophenyl)acrylic acid (3-DPA) is a compound with a wide range of applications in scientific research. It is a synthetic organic compound, with the molecular formula C8H6Cl2O2, that can be used as a building block for the synthesis of many other compounds. It is also used to study the biochemical and physiological effects of various compounds, as well as for laboratory experiments.

Scientific Research Applications

Pharmacology: Antiviral Agent Synthesis

3-(2,5-Dichlorophenyl)acrylic acid: has been explored for its potential in the synthesis of novel acrylamide derivatives as inhibitors of glycoproteins in viruses like Chikungunya . These derivatives have shown promising results in inhibiting viral activity, suggesting that this compound could be a valuable scaffold for developing new antiviral drugs.

Material Science: Polymer Research

In material science, 3-(2,5-Dichlorophenyl)acrylic acid is used in the study of polymerization processes. Its reactivity with various monomers can lead to the development of new polymeric materials with potential applications in biodegradable plastics, coatings, and adhesives .

Chemical Synthesis: Cross-Coupling Reactions

This compound is utilized in chemical synthesis, particularly in cross-coupling reactions like the Suzuki–Miyaura coupling. It acts as a precursor for synthesizing complex organic molecules, which are crucial in the development of pharmaceuticals and agrochemicals .

Analytical Chemistry: Chromatographic Analysis

In analytical chemistry, 3-(2,5-Dichlorophenyl)acrylic acid is often used as a standard or reference compound in chromatographic analysis to determine the presence of similar compounds in mixtures. Its well-defined characteristics aid in the calibration of analytical instruments .

Life Sciences: Biochemical Research

The life sciences field employs 3-(2,5-Dichlorophenyl)acrylic acid in biochemical research, particularly in proteomics. It’s used to study protein interactions and functions, which can lead to a better understanding of biological processes and disease mechanisms .

Chromatography: Stationary Phase Development

In chromatography, this compound can be involved in the development of stationary phases for separation techniques. Its unique properties may contribute to the separation of complex mixtures, enhancing the resolution and sensitivity of chromatographic methods .

Future Directions

: MilliporeSigma - 3-(2,5-Dichlorophenyl)acrylic acid : PubChem - 3-(2,5-Dichlorophenyl)acrylic acid : Wako Chemicals - 3-(2,5-Dichlorophenyl)acrylic acid

properties

IUPAC Name

(E)-3-(2,5-dichlorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYBVUOVYNSRSE-DAFODLJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C=CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)/C=C/C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Dichlorophenyl)acrylic acid

CAS RN

20595-47-5
Record name (2E)-3-(2,5-dichlorophenyl)prop-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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